An In-Depth Technical Guide to 2-Heptylundecanoyl Chloride: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Heptylundecanoyl Chloride: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of Branched-Chain Acyl Chlorides in Modern Chemistry and Pharmaceutical Sciences
In the landscape of chemical synthesis and drug development, the ability to precisely tailor molecular architecture is paramount. Acyl chlorides are a cornerstone of this endeavor, serving as highly reactive intermediates for the formation of esters, amides, and other critical functional groups. While linear acyl chlorides are well-understood, their branched-chain counterparts, such as 2-Heptylundecanoyl chloride, offer a unique set of properties stemming from their steric bulk and lipophilicity. This guide provides a comprehensive technical overview of 2-Heptylundecanoyl chloride, delving into its chemical and physical characteristics, synthesis, reactivity, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. By understanding the nuances of this branched-chain acyl chloride, we can unlock new possibilities in the design and synthesis of novel chemical entities and advanced pharmaceutical formulations.
Core Chemical and Physical Properties
2-Heptylundecanoyl chloride, a derivative of the Guerbet acid 2-heptylundecanoic acid, is a long-chain aliphatic acyl chloride. Its branched nature imparts distinct physical properties compared to its linear isomers.
Identifiers and Molecular Structure
-
Chemical Name: 2-Heptylundecanoyl chloride[1]
-
CAS Number: 78865-81-3[1]
-
Molecular Formula: C₁₈H₃₅ClO[1]
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Molecular Weight: 302.9 g/mol [1]
-
Canonical SMILES: CCCCCCCCCC(CCCCCCC)C(=O)Cl
-
InChI Key: NNNPOJOAHGLLCV-UHFFFAOYSA-N[1]
The structure features a carbonyl chloride group attached to a carbon atom which is also bonded to a heptyl and a decyl chain, creating a sterically hindered reactive center.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Heptylundecanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₂ | [2] |
| Molecular Weight | 284.48 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Boiling Point | 183°C at 5 mmHg | [2] |
| Density | 0.88 g/cm³ | [2] |
| pKa (Predicted) | 4.84 ± 0.40 | [2] |
Based on these values, it can be predicted that 2-Heptylundecanoyl chloride is a liquid at room temperature with a boiling point likely to be slightly lower than that of its parent carboxylic acid under vacuum. Its density is expected to be in a similar range.
Synthesis of 2-Heptylundecanoyl Chloride: A Practical Approach
The most common and efficient method for the synthesis of 2-Heptylundecanoyl chloride is the chlorination of its parent carboxylic acid, 2-Heptylundecanoic acid. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) being a prevalent choice in laboratory settings due to the formation of gaseous byproducts (SO₂ and HCl) that are easily removed.
Recommended Synthetic Protocol
This protocol is a generalized procedure based on established methods for the conversion of carboxylic acids to acyl chlorides.
Reaction:
R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)
Materials:
-
2-Heptylundecanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-Heptylundecanoic acid.
-
Solvent Addition: Add an anhydrous solvent to dissolve or suspend the carboxylic acid.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture at room temperature. The addition is often done via an addition funnel.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-Heptylundecanoyl chloride can be purified by vacuum distillation to obtain the final product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Inert Atmosphere: This prevents the exposure of the highly reactive acyl chloride to atmospheric moisture.
-
Gas Trap: The byproducts, HCl and SO₂, are corrosive and toxic gases and must be neutralized. A base trap (e.g., a bubbler with a concentrated NaOH solution) is essential.
Reactivity and the Influence of Steric Hindrance
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.
However, the reactivity of 2-Heptylundecanoyl chloride is modulated by the significant steric hindrance around the carbonyl group due to the presence of the two large alkyl chains at the α-position. This steric bulk can influence the rate of reaction with various nucleophiles.
General Reactivity Profile
2-Heptylundecanoyl chloride is expected to react with a wide range of nucleophiles, including:
-
Water: Hydrolysis to form 2-heptylundecanoic acid. This reaction is typically vigorous.
-
Alcohols: Alcoholysis to form esters. The reaction rate will be influenced by the steric bulk of the alcohol. Primary alcohols will react faster than secondary and tertiary alcohols.[5]
-
Amines: Aminolysis to form amides. Primary and secondary amines will react to form secondary and tertiary amides, respectively.
-
Carboxylates: Reaction with a carboxylate salt to form an acid anhydride.
The Role of Steric Hindrance
The branched structure of 2-Heptylundecanoyl chloride introduces significant steric hindrance around the electrophilic carbonyl carbon. This has important implications for its reactivity:
-
Slower Reaction Rates: Compared to a linear acyl chloride of similar molecular weight, 2-Heptylundecanoyl chloride will generally exhibit slower reaction rates with nucleophiles. The bulky alkyl groups impede the approach of the nucleophile to the carbonyl carbon.
-
Increased Selectivity: The steric hindrance can lead to greater selectivity in reactions. For instance, it may react preferentially with smaller, less hindered nucleophiles over larger ones.
-
Influence on Esterification: In the synthesis of esters, the steric hindrance of both the acyl chloride and the alcohol will play a crucial role. Reactions with bulky secondary or tertiary alcohols may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to proceed at a reasonable rate.[6]
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 2-Heptylundecanoyl chloride, this section provides predicted spectroscopic data based on the known characteristics of similar molecules.
¹H NMR Spectroscopy
-
α-CH (alpha to C=O): A multiplet is expected around 2.5-3.0 ppm. This proton is deshielded by the adjacent carbonyl group.
-
-CH₂- (adjacent to the α-CH): Multiplets are expected in the range of 1.5-1.8 ppm.
-
-CH₂- (bulk methylene groups): A broad multiplet will be present around 1.2-1.4 ppm, integrating to a large number of protons.
-
-CH₃ (terminal methyl groups): A triplet is expected around 0.8-1.0 ppm.
¹³C NMR Spectroscopy
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C=O (carbonyl carbon): A signal is expected in the highly deshielded region of 170-175 ppm.
-
α-C (alpha to C=O): A signal is expected around 50-60 ppm.
-
-CH₂- (alkyl chains): A series of signals will be present in the range of 20-40 ppm.
-
-CH₃ (terminal methyl carbons): A signal is expected in the shielded region of 10-15 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1780-1815 cm⁻¹. This is a characteristic peak for acyl chlorides and is at a higher wavenumber than the carbonyl stretch of carboxylic acids or esters.
-
C-H Stretch (sp³): Multiple bands will be present in the 2850-3000 cm⁻¹ region.
-
C-Cl Stretch: A band may be observed in the fingerprint region, typically between 650-850 cm⁻¹, but it can be weak and is less diagnostic.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 302, with an M+2 peak at m/z 304 with approximately one-third the intensity due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: A prominent fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. Therefore, a significant peak would be expected at m/z 267 ([M-Cl]⁺). Further fragmentation of the alkyl chains would also be observed.
Applications in Drug Development and Advanced Synthesis
The unique properties of 2-Heptylundecanoyl chloride and its parent acid, which belongs to the class of isostearic acids, make it a valuable building block in pharmaceutical sciences and specialized organic synthesis.
Role as a Lipophilic Moiety in Prodrugs
The long, branched alkyl chain of 2-Heptylundecanoyl chloride imparts significant lipophilicity. This property can be harnessed in the synthesis of prodrugs to:
-
Enhance Membrane Permeability: By attaching this lipophilic tail to a polar drug molecule via an ester or amide linkage, its ability to cross cell membranes can be improved, potentially increasing its bioavailability.[7]
-
Control Drug Release: The ester or amide bond formed can be designed to be cleaved by enzymes in the body, releasing the active drug at a controlled rate.
-
Improve Formulation in Lipid-Based Delivery Systems: The increased lipophilicity can improve the solubility of a drug in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).
Excipient and Formulation Enhancer
The parent carboxylic acid, 2-heptylundecanoic acid (a type of isostearic acid), is used in pharmaceutical formulations to enhance drug permeation and promote absorption.[7] For example, it can improve the skin permeability and retention of topical drugs, thereby enhancing their efficacy while reducing systemic absorption and potential side effects.[7] 2-Heptylundecanoyl chloride serves as the reactive intermediate to incorporate this beneficial moiety into other molecules. Guerbet alcohols and their derivatives, including acids and esters, are valued in the cosmetic and pharmaceutical industries for their unique properties.[8][9][10]
Advanced Organic Synthesis
The sterically hindered nature of 2-Heptylundecanoyl chloride can be advantageous in complex organic syntheses where selectivity is required. It allows for the controlled introduction of a bulky, lipophilic group onto a molecule.
Safety and Handling
Acyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for 2-Heptylundecanoyl chloride is not widely available, the hazards are consistent with other long-chain acyl chlorides.
-
Reacts with Water: Reacts vigorously with water, releasing corrosive hydrogen chloride gas.[12]
-
Inhalation Hazard: Vapors and mists are irritating to the respiratory tract.[11][13]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]
-
Keep away from water and other nucleophiles.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[12]
Conclusion: A Versatile Tool for Chemical Innovation
2-Heptylundecanoyl chloride represents a valuable and somewhat under-explored reagent in the chemist's toolbox. Its unique combination of a reactive acyl chloride functional group with a bulky, lipophilic branched alkyl chain offers opportunities for the synthesis of novel molecules with tailored properties. For drug development professionals, its potential for creating more effective prodrugs and enhancing drug formulations is particularly noteworthy. As our understanding of the benefits of branched-chain lipids in biological systems grows, the importance of reagents like 2-Heptylundecanoyl chloride is set to increase, paving the way for innovations in both chemistry and medicine.
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